2,6-Dibromo-3-(2,4-dibromophenoxy)phenol
Description
Properties
CAS No. |
24949-31-3 |
|---|---|
Molecular Formula |
C12H6Br4O2 |
Molecular Weight |
501.79 g/mol |
IUPAC Name |
2,6-dibromo-3-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)12(17)11(10)16/h1-5,17H |
InChI Key |
JKSJZAPNQVINPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Enzymatic Biosynthesis via Marine Bacterial Pathways
Bromoperoxidase-Catalyzed Oxidative Coupling
Marine bacteria such as Pseudoalteromonas luteoviolacea and P. phenolica biosynthesize this compound using bromoperoxidases (BPOs). These enzymes catalyze the oxidation of bromide ions (Br⁻) to hypobromous acid (HOBr), which brominates phenolic precursors and facilitates ether bond formation.
Reaction Mechanism
- Bromination : 2,4-dibromophenol undergoes electrophilic aromatic substitution with HOBr to form 2,4,6-tribromophenol.
- Oxidative Coupling : BPOs mediate the coupling of 2,4,6-tribromophenol with 2,6-dibromophenol via a radical intermediate, forming the ether linkage.
Optimization and Yield
Copper-Catalyzed Ullmann Coupling
Reaction Design
This method employs a copper(I) catalyst to couple 2,6-dibromophenol with 2,4-dibromophenyl iodide, forming the ether bond.
Protocol
- Reactants :
- 2,6-Dibromophenol (1 equiv)
- 2,4-Dibromophenyl iodide (1.1 equiv)
- CuI (10 mol%)
- 8-Hydroxyquinoline (ligand, 20 mol%)
- Solvent : Dimethyl sulfoxide (DMSO)
- Base : K₃PO₄ (2 equiv)
- Conditions : 110°C for 24 h under N₂.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Turnover Frequency | 4.1 h⁻¹ |
| Purity (HPLC) | >95% |
Limitations : Requires anhydrous conditions and generates stoichiometric Cu waste.
Direct Bromination of Phenolic Precursors
Sequential Bromination-Etherification
This two-step approach involves brominating phenol to generate intermediates, followed by etherification.
Step 1: Synthesis of 2,6-Dibromophenol
- Reactants : Phenol, N-bromosuccinimide (NBS, 2.2 equiv)
- Catalyst : Diisopropylamine (0.2 equiv)
- Solvent : Dichloromethane
- Conditions : 23°C for 4 h.
- Yield : 79%.
Step 2: Etherification with 2,4-Dibromophenol
Oxidative Coupling Using Persulfate Systems
Radical-Mediated Synthesis
Persulfate (S₂O₈²⁻) oxidizes bromide to bromine radicals, enabling simultaneous bromination and coupling.
Single-Pot Procedure
- Reactants :
- 4-Hydroxybenzonitrile (1 equiv)
- KBr (4 equiv)
- Na₂S₂O₈ (2 equiv)
- Solvent : 50% ethanol/water
- Conditions : 50°C for 4 h under UV light.
Outcomes
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Enzymatic | 45–60 | 120–180 | Low |
| Ullmann Coupling | 82–88 | 65–90 | Moderate |
| Direct Bromination | 76 | 40–60 | High |
| Persulfate Oxidative | 92–96 | 30–50 | High |
Environmental Impact
- Enzymatic : Eco-friendly but energy-intensive for large-scale production.
- Ullmann : Cu waste requires remediation.
- Persulfate : Minimal waste; water/ethanol solvent system is green.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated phenol derivatives, while oxidation reactions can produce quinones and other oxidized products .
Scientific Research Applications
The compound 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol, also known as 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol, is a brominated phenoxyphenol derivative that occurs naturally and has a variety of biological activities . Research indicates that this compound has potential applications in pharmacology, specifically as an antineoplastic and antimicrobial agent .
Antimicrobial Applications
- Antibacterial Activity: this compound exhibits antibacterial activity against Gram-positive and Gram-negative pathogens . It is effective against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, including their biofilm-incorporated cells . The compound also shows activity against carbapenemase-producing Enterobacter species .
- Mechanism of Resistance: Studies suggest that bacterial resistance to this compound is mediated by the downregulation of bacterial EIIBC phosphotransferase components such as scrA and mtlA in MRSA, which likely reduces the uptake of the molecules .
- Minimum Inhibitory Dilution: 3, 5-dibromo-6-(3′, 5′-dibromo-2′-hydroxyphenoxy) phenol demonstrates antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae with a minimum inhibitory dilution (MID) of 0.078 µg/disk .
Antineoplastic Applications
- Antiproliferative Activity: Screening of naturally occurring compounds has identified this compound as having antineoplastic activity . It induces apoptosis in cell lines at IC50 values between 1.61 and 2.95 μM after 72 hours .
- Leukemia Treatment: The compound has demonstrated antineoplastic activity without significant toxicity to normal blood and progenitor cells, suggesting its potential use in leukemia treatment . Further research is needed to explore its effects on different types of human leukemia and to assess hematopoietic toxicity through long-term culture initiating cell assays .
Other Brominated Phenoxyphenols
- 3,4,6-tribromo-2-(2',4'-dibromophenoxy)phenol: In addition to this compound, this compound also exhibits broad antibacterial activity against medically relevant Gram-positive and Gram-negative pathogens .
- 2-bromo-4-(2’4’-dibromophenoxy) phenol: Also known as corallinaether, this tribrominated diphenyl ether has been isolated from marine red algae and possesses antimicrobial properties against Gram-positive and Gram-negative bacteria .
Cytotoxicity
- 2, 3, 4, 5-tetrabromo-6-(3′, 5′-dibromo-2′-hydroxyphenoxy) phenol showed cytotoxicity against HEK293T cells at IC50 16.16 ± 1.68 µM .
- The number of bromine atoms and phenol functional groups are important for antibacterial activity against S. aureus and K. pneumoniae, as well as cytotoxicity against HEK293T cells .
Ecological Activities
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death . It also interferes with bacterial metabolic pathways, further inhibiting their growth and proliferation .
Comparison with Similar Compounds
4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol
- Structure: Differs in the placement of the phenoxy group (position 2 vs. 3) and bromination pattern.
- Source : Marine sponge Dysidea granulosa and bacterial biosynthesis (P. luteoviolacea) .
- Bioactivity: Exhibits broad-spectrum antibacterial activity against MRSA, Pseudomonas aeruginosa, and carbapenemase-producing Enterobacter cloacae (IC₅₀: 0.5–2.0 µM). It also eradicates biofilm-incorporated cells without disrupting biofilm integrity .
3,5-Dibromo-2-(2,4-dibromophenoxy)phenol (Compound 1)
2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol
- Structure: Additional bromine at position 4 of the phenoxy group.
- Source : Synthetic or marine-derived .
- Bioactivity: Limited data, but increased bromination may enhance persistence and toxicity in environmental contexts .
Pharmacological and Toxicological Profiles
Antimicrobial Activity
- 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol: Limited direct data, but structural analogs (e.g., 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol) show potent activity against MRSA (MIC: 1–4 µg/mL) and P. aeruginosa (MIC: 2–8 µg/mL) .
- 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol: Higher bromination correlates with increased cytotoxicity (CC₅₀: 4.19 µM) compared to less brominated analogs .
Antiviral Activity
- 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol: EC₅₀ for HBV suppression: 0.23 µM (vs. entecavir: 0.01 µM), but higher toxicity (CC₅₀: 4.19 µM) .
- 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol: No reported antiviral activity, highlighting structure-activity specificity .
Table 2: Bioactivity Comparison
Environmental and Toxicological Considerations
- Resistance Mechanisms: MRSA resistance to 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol involves downregulation of EIIBC phosphotransferase components (scrA, mtlA), reducing compound uptake .
- Cytotoxicity: Brominated phenols exhibit moderate cytotoxicity (e.g., CC₅₀: 4.19–10.26 µM), limiting therapeutic windows .
- Environmental Persistence: Higher bromination (e.g., 2,6-dibromo-4-(2,4,6-tribromophenoxy)phenol) correlates with increased environmental persistence and bioaccumulation risks .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and isolating 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol from natural sources?
- Methodology : Bioassay-guided isolation is commonly used. Marine sponges (e.g., Dysidea granulosa) are freeze-dried, ground, and extracted with polar solvents (e.g., MeOH:EtOAc). Crude extracts undergo polarity-based partitioning (e.g., HEX, DCM fractions), followed by HPLC/UPLC-HRMS purification with C18 columns. Structural confirmation employs NMR, MS, and comparison with spectral databases like MarinLit .
- Key Considerations : Ensure solvent compatibility with brominated aromatic systems to avoid debromination.
Q. How is the compound identified and quantified in complex matrices (e.g., environmental samples)?
- Analytical Techniques : High-resolution mass spectrometry (HRMS) in negative ion mode is optimal for detecting polybrominated structures. Gas chromatography (GC-MS) with electron capture detection (ECD) or liquid chromatography (LC-UV) can quantify trace levels. Deuterated analogs (e.g., 2,6-Dibromophenol-3,4,5-d₃) serve as internal standards .
- Validation : Cross-reference retention times and fragmentation patterns with EPA DSSTox or PubChem data .
Q. What are the primary biological activities of this compound?
- Activity Profile : Demonstrates broad-spectrum antibacterial activity against gram-positive (e.g., MRSA) and gram-negative pathogens (e.g., Pseudomonas aeruginosa), including persister and biofilm-incorporated cells. Cytotoxicity assays (e.g., MTT on human cell lines) show moderate toxicity, supporting its scaffold for antimicrobial development .
Advanced Research Questions
Q. How does this compound overcome biofilm resistance mechanisms?
- Mechanistic Insights : Unlike conventional antibiotics, it disrupts bacterial membranes without affecting biofilm structural integrity. Proteomic studies indicate downregulation of phosphotransferase components (e.g., scrA, mtlA in MRSA), reducing compound uptake and delaying resistance .
- Experimental Design : Use confocal microscopy with LIVE/DEAD staining to assess biofilm viability post-treatment. Combine with RNA-seq to map resistance-related gene expression .
Q. How can researchers address discrepancies in bioactivity data across studies?
- Data Reconciliation : Variability often stems from differences in compound purity or stereochemistry. Validate purity via HPLC (≥98% by GC) and characterize stereoisomers using chiral columns. Cross-check bioactivity with standardized reference strains (e.g., ATCC MRSA-33591) .
- Case Study : Inconsistent MIC values for Enterobacter cloacae may reflect strain-specific efflux pump activity. Use knockout mutants to isolate resistance mechanisms .
Q. What strategies optimize the compound’s pharmacokinetic profile for therapeutic use?
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) to enhance solubility while retaining bromine’s electronic effects. Pharmacophore modeling can predict binding to bacterial targets (e.g., lipid II in cell wall synthesis) .
- In Silico Tools : Use QSAR models to balance logP and polar surface area for improved bioavailability .
Q. How does environmental persistence of this compound impact ecotoxicological studies?
- Environmental Fate : Brominated phenols exhibit low biodegradability. Use EPA STORET codes (e.g., 03755 for elutriate analysis) to monitor sediment/water partitioning. Toxicity assays on aquatic models (e.g., Daphnia magna) assess ecological risks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
